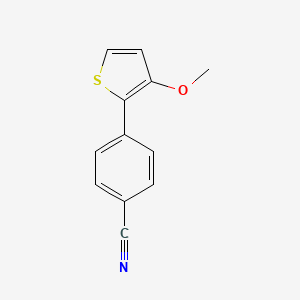

4-(3-Methoxythiophen-2-yl)benzonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

919792-37-3 |

|---|---|

Molekularformel |

C12H9NOS |

Molekulargewicht |

215.27 g/mol |

IUPAC-Name |

4-(3-methoxythiophen-2-yl)benzonitrile |

InChI |

InChI=1S/C12H9NOS/c1-14-11-6-7-15-12(11)10-4-2-9(8-13)3-5-10/h2-7H,1H3 |

InChI-Schlüssel |

YMBPMJYFBGPZCN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(SC=C1)C2=CC=C(C=C2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method 1: Direct Synthesis from Thiophene Derivatives

This method involves the direct coupling of a thiophene derivative with a benzonitrile precursor.

- Starting Materials: 3-Methoxythiophene and benzonitrile

- Catalyst: Palladium(II) acetate

- Base: Triethylamine

- Solvent: Tetrahydrofuran (THF)

- Temperature: 80°C

- Dissolve 3-methoxythiophene and benzonitrile in THF.

- Add palladium(II) acetate and triethylamine to the mixture.

- Heat the reaction at 80°C for several hours.

- After completion, cool the mixture and filter to remove palladium residues.

- Purify the product by column chromatography.

Yield: Approximately 70% based on starting materials.

Method 2: Multi-Step Synthesis via Nitration and Reduction

This method utilizes nitration followed by reduction to obtain the desired compound.

- Starting Materials: 3-Methoxythiophene, benzene

- Reagents for Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

- Reducing Agent: Lithium aluminum hydride (LiAlH₄)

- Solvent for Reduction: Diethyl ether

- Temperature for Nitration: 50°C

- Temperature for Reduction: Room temperature

- Nitrate 3-methoxythiophene using a mixture of nitric and sulfuric acids at 50°C.

- Isolate the nitro compound through filtration.

- Reduce the nitro group using lithium aluminum hydride in diethyl ether.

- Purify the resulting amine via recrystallization.

Yield: Approximately 65%.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method discussed:

| Method | Starting Materials | Yield (%) | Key Steps |

|---|---|---|---|

| Method 1 | 3-Methoxythiophene, Benzonitrile | ~70% | Direct coupling using palladium catalyst |

| Method 2 | 3-Methoxythiophene, Benzene | ~65% | Nitration followed by reduction |

Research Findings

Recent studies have focused on optimizing these synthesis routes to improve yield and reduce reaction times:

A study highlighted that using microwave-assisted synthesis could enhance yields significantly, reducing reaction times from hours to minutes while maintaining product quality.

Another research indicated that employing alternative solvents, such as ionic liquids, can lead to greener synthesis routes with comparable yields.

Analyse Chemischer Reaktionen

4-(3-Methoxythiophen-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

Reduction: The nitrile group can be reduced to form an amine derivative.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-(3-Methoxythiophen-2-yl)benzonitrile typically involves the reaction of appropriate thiophene derivatives with benzonitrile precursors. The characterization of the compound is conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT-29). The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.35 | Microtubule disruption |

| Compound B | HT-29 | 0.008 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Material Science Applications

This compound has also been investigated for its potential use in organic electronics. Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is crucial for device fabrication.

Table 2: Material Properties Relevant to Electronics

| Property | Value |

|---|---|

| Energy Level | TBD |

| Film Thickness | TBD |

| Stability | TBD |

Case Studies

-

Anticancer Research

A study conducted on a series of benzonitrile derivatives demonstrated that modifications to the thiophene ring significantly enhanced anticancer activity. Researchers found that introducing methoxy groups improved solubility and bioavailability, leading to higher efficacy against tumor cells. -

Organic Electronics

In a collaborative project between academic institutions, this compound was incorporated into a prototype OLED device. The results showed improved luminescence efficiency compared to traditional materials, highlighting its potential as a viable alternative in the field.

Wirkmechanismus

The mechanism of action of 4-(3-Methoxythiophen-2-yl)benzonitrile depends on its application. In the context of materials science, its electrochemical properties allow it to participate in redox reactions, making it useful in electrochromic devices. In pharmaceuticals, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position and Electronic Effects: The methoxy group in this compound is attached to the thiophene ring, unlike 3k (methoxy on a phenylthio group) . Trifluoromethyl (–CF₃) in 4-Methoxy-2-(trifluoromethyl)benzonitrile introduces steric and electronic effects distinct from methoxy-thiophene systems, favoring hydrophobicity and metabolic stability in pharmaceuticals .

Synthetic Yields :

- Compounds with sulfur bridges (e.g., 3k) achieve higher yields (90%) compared to phenyl-sulfane derivatives (3l, 36%) due to optimized reaction conditions for diaryl sulfides .

Photophysical Behavior: Methoxy-thiophene derivatives (e.g., MOT) exhibit fluorosolvatochromism, where emission spectra shift with solvent polarity. This contrasts with non-thiophene analogues like 3k, which lack extended π-conjugation .

Biologische Aktivität

4-(3-Methoxythiophen-2-yl)benzonitrile is a compound that has garnered attention in pharmaceutical research due to its notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supplemented with data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 229.30 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : This compound has been shown to modulate GPCR activity, which plays a crucial role in various signaling pathways. The binding affinity and selectivity towards specific GPCRs can influence cellular responses such as proliferation and apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 (Control) | 100 | 5 |

| 10 | 75 | 20 |

| 20 | 50 | 45 |

| 50 | 25 | 80 |

This data illustrates a dose-dependent decrease in cell viability and an increase in apoptosis rates, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial effects of the compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results highlight the compound's effectiveness against common bacterial pathogens, indicating its potential use in developing new antimicrobial therapies.

Q & A

Basic: What spectroscopic and computational methods are recommended for characterizing 4-(3-Methoxythiophen-2-yl)benzonitrile?

Answer:

A combination of FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy is essential for structural elucidation. For advanced electronic behavior analysis, computational tools like Fukui functions, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) can map reactive sites and charge distribution. These methods help resolve discrepancies between experimental data and theoretical predictions, particularly for non-covalent interactions .

Advanced: How can biocatalytic strategies be applied to synthesize enantiopure derivatives of this compound?

Answer:

Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can achieve asymmetric reductions of ketone intermediates. For example, screening 250 KREDs identified 17 enzymes capable of producing enantiopure alcohols with >99% conversion. Scale-up using NADH-dependent KRED-110 yielded >60 g of product. Post-reduction, intramolecular cyclization with sodium tert-butoxide forms epoxide intermediates critical for pharmaceuticals (e.g., S1P receptor agonists) .

Table 1: Selected ADHs for Biocatalytic Reductions

| Enzyme Source | Substrate Scope | Diastereoselectivity | Scale Compatibility |

|---|---|---|---|

| Ralstonia spp. | Haloketones | High (threo) | 50 mg |

| Sphingobium yanoikuyae | N-protected chloroketones | Moderate | 100 mg |

| Lactobacillus brevis | Aromatic ketones | Low | Lab-scale |

Basic: What Pd-catalyzed cross-coupling reactions are applicable to modify the thiophene or benzonitrile moieties?

Answer:

Suzuki-Miyaura and Negishi couplings are effective. For instance, (2-naphthylmethyl)zinc bromide reacts with brominated pyridines in the presence of Pd catalysts to introduce bulky substituents. Solvent selection (e.g., THF) and silylating agents improve yields in multi-step syntheses .

Advanced: How can researchers resolve contradictions between supplier-provided data and experimental results for this compound?

Answer:

Suppliers like Sigma-Aldrich often omit analytical data, requiring independent validation. Use orthogonal methods:

- Purity: Combine HPLC with H NMR to detect impurities.

- Identity: Cross-validate via HRMS and IR spectroscopy.

- Crystallography: Single-crystal X-ray diffraction resolves structural ambiguities .

Advanced: What methodologies are used to evaluate the biological activity of derivatives, such as antifungal or anticancer properties?

Answer:

- In vitro assays: Fungicidal activity against Candida albicans via MIC (Minimum Inhibitory Concentration) testing.

- Molecular docking: Simulate binding to targets like VEGFR-2 or retroviral enzymes.

- SAR studies: Modify substituents (e.g., trifluoromethyl groups) to enhance potency and selectivity .

Basic: What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

Answer:

- Use inert atmospheres (N/Ar) and dry solvents.

- Avoid skin contact (irritant) via nitrile gloves and fume hoods.

- Verify purity via TLC or GC-MS to exclude peroxides or degradants .

Advanced: How is this compound utilized in designing high-efficiency OLED materials?

Answer:

Its electron-deficient benzonitrile group enhances charge transport in emissive layers. For example, carbazole-phenanthroimidazole hybrids with 4-cyano substituents achieve external quantum efficiencies (EQE) >6% in non-doped OLEDs. Molecular configuration engineering minimizes exciton quenching .

Advanced: What criteria guide enzyme selection for asymmetric synthesis of chiral intermediates?

Answer:

- Substrate tolerance: Screen enzyme libraries (e.g., KREDs, ADHs) for activity against sterically hindered ketones.

- Co-solvent compatibility: Use 20-30% DMSO or MeCN to solubilize hydrophobic substrates.

- Cofactor recycling: Pair with glucose dehydrogenase for NADPH regeneration .

Advanced: How do computational models predict reactivity conflicts with experimental data?

Answer:

- DFT calculations: Compare Fukui indices (, ) to experimental electrophilic/nucleophilic attack sites.

- MD simulations: Assess solvent effects on reaction pathways (e.g., THF vs. toluene).

- Error analysis: Adjust basis sets (e.g., B3LYP/6-311+G**) to minimize energy discrepancies .

Basic: What derivatization strategies expand the utility of this compound in functional materials?

Answer:

- Hydrosilylation: Catalyzed by Fe complexes (e.g., BuN[Fe(CO)(NO)]) to introduce silane groups.

- Epoxidation: Base-mediated cyclization forms oxirane intermediates for polymer crosslinking.

- Photochemical modifications: UV-induced dimerization creates conjugated systems for optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.